molecular formula C22H13N3O4 B3439037 2-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid

2-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid

Numéro de catalogue B3439037
Poids moléculaire: 383.4 g/mol
Clé InChI: SKTYLQRISWBFMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid is a chemical compound that has gained significant attention in scientific research. This compound is also known as BI-2536 and is a highly potent inhibitor of Polo-like kinase 1 (PLK1). PLK1 is an enzyme that plays a crucial role in cell division and is overexpressed in many types of cancer, making it a promising target for cancer therapy.

Mécanisme D'action

BI-2536 inhibits PLK1, an enzyme that is involved in regulating cell division. PLK1 is overexpressed in many types of cancer, making it a promising target for cancer therapy. By inhibiting PLK1, BI-2536 disrupts the cell cycle and induces cell death in cancer cells. Moreover, BI-2536 has been shown to induce cell senescence, a process that prevents the proliferation of cancer cells.
Biochemical and Physiological Effects
BI-2536 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of PLK1 substrates, disrupts the spindle checkpoint, and induces mitotic arrest. Moreover, BI-2536 has been shown to induce apoptosis, senescence, and autophagy in cancer cells. In addition, BI-2536 has been shown to have antiangiogenic effects, which may contribute to its anticancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

BI-2536 has several advantages for lab experiments. It is a highly potent and selective inhibitor of PLK1, making it a valuable tool for studying the role of PLK1 in cancer biology. Moreover, BI-2536 has been extensively studied in preclinical and clinical trials, providing a wealth of information on its pharmacological properties. However, BI-2536 has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for its synthesis. Moreover, BI-2536 has poor solubility in water, which may limit its use in certain assays.

Orientations Futures

There are several future directions for BI-2536 research. First, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of BI-2536. Second, the development of new PLK1 inhibitors with improved pharmacological properties is an active area of research. Third, the combination of BI-2536 with other anticancer drugs may enhance its efficacy and reduce the risk of drug resistance. Fourth, the use of BI-2536 as a diagnostic tool for cancer may have potential applications. Finally, the development of new drug delivery systems for BI-2536 may improve its bioavailability and reduce its toxicity.
Conclusion
In conclusion, BI-2536 is a highly potent and selective inhibitor of PLK1 that has shown promising results in preclinical and clinical trials as a potential anticancer agent. Its mechanism of action involves disrupting the cell cycle and inducing cell death in cancer cells. BI-2536 has several advantages for lab experiments, but it also has some limitations. There are several future directions for BI-2536 research, including elucidating its molecular mechanisms, developing new PLK1 inhibitors, and exploring its potential diagnostic and drug delivery applications.

Applications De Recherche Scientifique

BI-2536 has been extensively studied in preclinical and clinical trials as a potential anticancer agent. It has shown promising results in inhibiting the growth of cancer cells and inducing cell death in various types of cancer, including breast, lung, colon, and prostate cancer. Moreover, BI-2536 has been shown to enhance the efficacy of other anticancer drugs, making it a potential candidate for combination therapy.

Propriétés

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O4/c26-20-15-10-7-13(22(28)29)11-16(15)21(27)25(20)14-8-5-12(6-9-14)19-23-17-3-1-2-4-18(17)24-19/h1-11H,(H,23,24)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTYLQRISWBFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 4
2-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 5
2-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.